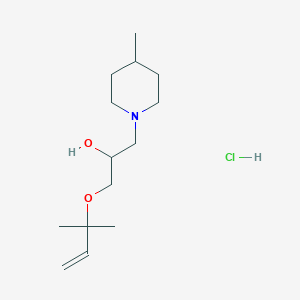
(Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid, also known as celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that was first approved by the U.S. Food and Drug Administration (FDA) in 1998. Celecoxib is used to treat a variety of conditions, including arthritis, menstrual cramps, and acute pain. The drug works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain.
Mecanismo De Acción
Celecoxib works by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and are responsible for pain, fever, and swelling. By inhibiting COX-2, (Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
Celecoxib has been shown to have a number of biochemical and physiological effects, including the inhibition of COX-2 activity, the reduction of inflammation and pain, and the induction of apoptosis in cancer cells. Celecoxib has also been shown to have cardioprotective effects, meaning that it can protect the heart from damage caused by ischemia (a lack of blood flow to the heart).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Celecoxib has a number of advantages for use in lab experiments, including its ability to inhibit COX-2 activity and induce apoptosis in cancer cells. However, there are also limitations to its use, including the potential for side effects and the need for careful dosing.
Direcciones Futuras
There are a number of potential future directions for research on (Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid, including its use in the treatment of cancer, its cardioprotective effects, and its potential for use in the treatment of other inflammatory conditions. Additionally, further research is needed to better understand the mechanisms of action of (Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid, and to identify potential side effects and drug interactions.
Métodos De Síntesis
Celecoxib can be synthesized using a variety of methods, including the condensation of 4-(methanesulfonyl)benzenediazonium tetrafluoroborate with 4-acetamidophenylboronic acid, followed by the reaction of the resulting intermediate with ethyl 2-bromo-3-oxobutanoate. Another method involves the reaction of 4-(methanesulfonyl)benzenediazonium tetrafluoroborate with 4-acetamidophenylboronic acid, followed by the reaction of the resulting intermediate with ethyl 2-chloro-3-oxobutanoate.
Aplicaciones Científicas De Investigación
Celecoxib has been extensively studied for its potential therapeutic uses, including its ability to inhibit the growth of cancer cells. Numerous studies have shown that (Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit the growth and spread of tumors. Celecoxib has also been shown to have anti-angiogenic properties, meaning that it can prevent the formation of new blood vessels that are necessary for tumor growth.
Propiedades
IUPAC Name |
(Z)-4-(4-acetamidoanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-8(15)13-9-2-4-10(5-3-9)14-11(16)6-7-12(17)18/h2-7H,1H3,(H,13,15)(H,14,16)(H,17,18)/b7-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZKIXNZGXLIKB-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((4-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2734199.png)
![Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-(propan-2-yloxy)benzoate](/img/structure/B2734202.png)
![4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2734205.png)
![7-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2734206.png)
![(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile](/img/structure/B2734207.png)

![6-Benzyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2734209.png)
![3-(4-Fluorophenyl)-5-[1-(3,4,5-triethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2734211.png)

![4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B2734215.png)



